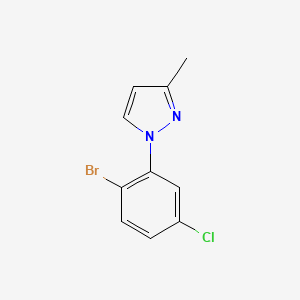

1-(2-Bromo-5-chlorophenyl)-3-methyl-1h-pyrazole

描述

Structural Characteristics of Pyrazole Heterocycles

The pyrazole core consists of three carbon atoms and two nitrogen atoms in ortho positions, creating a planar aromatic system. Key features include:

- Aromaticity : Achieved through delocalized π-electrons across the ring.

- Tautomerism : N-unsubstituted pyrazoles exhibit tautomeric equilibria between 1H- and 2H- forms, though substituents stabilize specific tautomers.

- Substitution Patterns : Electrophilic substitution occurs preferentially at the C4 position, while nucleophilic reactions target C3 and C5.

Table 1: Fundamental properties of pyrazole heterocycles

| Property | Description |

|---|---|

| Aromatic system | Planar, six π-electrons |

| Tautomeric forms | 1H- and 2H- configurations |

| Common substituents | Halogens, alkyl groups, aryl groups |

Historical Context of Bromo-Chlorophenyl-Substituted Pyrazoles

Bromo-chlorophenyl-substituted pyrazoles emerged as a focus of synthetic chemistry in the late 20th century, driven by their potential in drug discovery. Early methods involved cyclocondensation of hydrazines with β-diketones, while modern approaches utilize cross-coupling reactions to introduce halogenated aryl groups. The combination of bromine and chlorine substituents was found to optimize electronic effects for biological activity.

Molecular Structure of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole

This compound features:

- A pyrazole ring substituted at N1 with a 2-bromo-5-chlorophenyl group.

- A methyl group at C3.

- Planar geometry confirmed by X-ray crystallography analogs.

Table 2: Molecular data for this compound

| Property | Value |

|---|---|

| Molecular formula | C₁₀H₈BrClN₂ |

| Molecular weight | 271.54 g/mol |

| CAS number | 1125828-26-3 |

| Crystallographic data | Planar ring system (analog-based) |

Physicochemical Properties and Research Relevance

The compound displays the following characteristics:

- Solubility : Miscible in ethanol and dimethyl sulfoxide; insoluble in water.

- Boiling point : 344.8 ± 37.0°C at 760 mmHg.

- Stability : Resists decomposition under standard storage conditions.

Spectroscopic data:

- ¹H NMR : Signals at δ 2.29 (s, 3H, CH₃), 7.35–7.85 (m, 3H, aromatic).

- IR : Peaks at 1550 cm⁻¹ (C=N stretching) and 680 cm⁻¹ (C-Br).

Research applications include:

属性

IUPAC Name |

1-(2-bromo-5-chlorophenyl)-3-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrClN2/c1-7-4-5-14(13-7)10-6-8(12)2-3-9(10)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIGOGBGVKONDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole typically involves the following steps:

Starting Material: The synthesis begins with 2-bromo-5-chlorobenzaldehyde.

Formation of Hydrazone: The aldehyde is reacted with methylhydrazine to form the corresponding hydrazone.

Cyclization: The hydrazone undergoes cyclization under acidic conditions to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing catalysts to enhance the reaction rate.

化学反应分析

Cross-Coupling Reactions at the Bromine Substituent

The bromine atom at position 2 on the phenyl ring serves as a reactive site for transition-metal-catalyzed cross-coupling reactions.

Key Insight : The chloro group at position 5 does not participate in these reactions due to its lower reactivity compared to bromine .

Oxidation of the Pyrazole Methyl Group

The methyl group on the pyrazole ring (position 3) can be oxidized to a carboxylic acid under controlled conditions.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | 0.1 M HCl, 50°C → 70°C, 30 min | 1-(2-Bromo-5-chlorophenyl)-1H-pyrazole-3-carboxylic acid | 85% | |

| CrO₃/H₂SO₄ | Acetic acid, 60°C, 2 h | Same as above | 78% |

Mechanistic Note : Oxidation proceeds via radical intermediates, with KMnO₄ providing higher regioselectivity .

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring undergoes electrophilic substitution at position 4 or 5, depending on directing effects.

Regioselectivity : The methyl group at position 3 directs electrophiles to position 4 due to steric and electronic effects .

Functionalization via NH Activation

The NH group (position 2 on the pyrazole) can participate in condensation or alkylation reactions.

Note : Alkylation requires strong bases to deprotonate the NH group .

Reductive Dehalogenation

The bromine atom can be selectively reduced under catalytic hydrogenation conditions.

| Conditions | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C (10%), EtOH | Pd/C | 1-(5-Chlorophenyl)-3-methyl-1H-pyrazole | 90% |

Application : Useful for generating intermediates with reduced steric bulk .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Annulation with Alkynes | CuI, Cs₂CO₃, DMF, 120°C, 12 h | Pyrazolo[3,4-b]pyridine derivative | 58% |

Mechanism : Involves C–H activation at position 4 of the pyrazole ring .

科学研究应用

1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of new materials with specific properties.

作用机制

The mechanism of action of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

相似化合物的比较

1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS: 40401-41-0)

- Structure : Features a chlorine atom at the meta position of the phenyl ring and an amine group at the 5-position of the pyrazole.

- Key Differences : The absence of bromine and the presence of an amine group reduce its lipophilicity compared to the target compound. This derivative is associated with applications in kinase inhibition and antimicrobial research .

1-(4-Bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole

- Structure : Substitutes the ortho-bromo/meta-chloro phenyl group with a para-bromophenyl ring and introduces a 2,5-dimethylpyrrole moiety.

- Crystallographic Data : Exhibits a planar pyrazole core with dihedral angles of 4.2° between the pyrazole and phenyl rings, suggesting enhanced conjugation compared to the target compound’s likely twisted geometry due to steric hindrance from ortho-bromo substitution .

Functional Group Variations

4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one

- Structure : Contains a bromomethyl group at the 5-position and a ketone group, forming a dihydro-pyrazol-3-one core.

- Synthesis and Properties: Synthesized via procedure A4 (), with LC/MS data (m/z 381 [M+H]+) indicating a higher molecular weight (380.9 g/mol) than the target compound (MW ≈ 285.5 g/mol).

Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate

- Structure : Replaces the ortho-bromo/meta-chloro phenyl group with a 4-methoxyphenyl ring and introduces a bromoethyl chain.

- Biological Relevance : Serves as an intermediate for Lp-PLA2 inhibitors, highlighting the role of ester and alkoxy groups in modulating target engagement. The methoxy group improves solubility but may reduce metabolic stability compared to halogenated analogs .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Pyrazole Derivatives

生物活性

1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its anticancer, antimicrobial, and anti-inflammatory properties. The findings are supported by various research studies, case analyses, and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Name : this compound

- CAS Number : 1125828-26-3

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound derivatives. For instance:

- Cell Line Studies : Research indicates that pyrazole derivatives can induce apoptosis in various cancer cell lines. For example, compounds derived from pyrazole structures have shown significant inhibitory effects against A549 (lung cancer) cells with IC50 values ranging from 0.28 µM to 49.85 µM depending on the specific derivative tested .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | A549 | 0.28 | Induces apoptosis |

| Compound 2 | NCI-H460 | 48 | Autophagy without apoptosis |

| Compound 3 | HepG2 | 0.74 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been extensively studied. The compound exhibits significant activity against various pathogens:

- Minimum Inhibitory Concentration (MIC) : Certain derivatives of pyrazole have shown MIC values as low as 0.22 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antimicrobial efficacy .

| Derivative | Pathogen | MIC (µg/mL) |

|---|---|---|

| Derivative A | S. aureus | 0.22 |

| Derivative B | E. coli | 0.25 |

| Derivative C | Bacillus subtilis | 0.30 |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects:

- Mechanism : Pyrazoles have been found to inhibit the activity of cyclooxygenase enzymes, leading to reduced production of inflammatory mediators . One study reported that a related pyrazole derivative exhibited comparable anti-inflammatory activity to indomethacin in carrageenan-induced edema models.

Case Studies and Research Findings

- Case Study on Anticancer Effects : A study by Zheng et al. evaluated a series of pyrazole derivatives for their anticancer activity against different cell lines, revealing that certain compounds could effectively inhibit cancer cell proliferation through apoptosis induction .

- Antimicrobial Evaluation : Another research highlighted the effectiveness of pyrazole derivatives in treating infections caused by resistant bacterial strains, showcasing their potential as alternative therapeutic agents .

常见问题

What are the common synthetic routes for 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole, and how do reaction conditions influence yield?

Basic

The synthesis typically involves halogenation and alkylation steps. For example, bromo- and chloro-substituted pyrazoles can be synthesized via nucleophilic substitution or cross-coupling reactions. A key intermediate, 3-(trifluoromethyl)-5-chloropyrazole, is often prepared by reacting bromopyrazole derivatives with trifluoromethyl chloride, followed by methylation under alkaline conditions with formaldehyde . Yield optimization requires precise control of reaction time, solvent polarity (e.g., DMF or dichloromethane), and stoichiometric ratios of reagents .

How can researchers resolve structural ambiguities in substituted pyrazoles using spectroscopic data?

Advanced

Nuclear Overhauser Effect (NOE) experiments in NMR and X-ray crystallography are critical. For instance, in 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde, the pyrazole ring’s dihedral angles (3.29° with bromophenyl and 74.91° with chlorophenyl) were resolved via XRD, confirming steric effects from substituents . HRMS and NMR (e.g., δ 118.94 ppm for CF groups) help distinguish regioisomers and verify trifluoromethyl incorporation .

What methodologies are effective for minimizing by-products during pyrazole functionalization?

Advanced

Catalyst selection and solvent optimization are key. Palladium catalysts (e.g., Pd(PPh)) in deoxygenated DMF improve Suzuki-Miyaura cross-coupling efficiency for aryl-boron reagents, reducing homocoupling by-products . Temperature gradients during alkylation (e.g., slow cooling of ethyl acetate solutions) enhance crystallization purity, as demonstrated in pyrazole-carbaldehyde derivatives .

How should researchers design bioactivity assays for pyrazole derivatives with previously reported inactivity?

Advanced

Negative results, such as the inactivity of 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde in anticancer screens , necessitate structure-activity relationship (SAR) studies. Modifying electron-withdrawing groups (e.g., replacing Cl with CF) or introducing heterocyclic moieties (e.g., thiazoles) can enhance binding affinity. Parallel screening against multiple targets (e.g., carbonic anhydrases or prostaglandin synthases) is recommended, as pyrazoles often exhibit off-target effects .

What purification strategies are optimal for halogenated pyrazoles?

Basic

Column chromatography on silica gel with gradient elution (hexane/ethyl acetate) effectively separates bromo- and chloro-substituted pyrazoles . For thermally unstable intermediates, flash chromatography or preparative TLC (monitored at 254 nm) minimizes decomposition .

How can conflicting crystallography data in pyrazole derivatives be analyzed?

Advanced

Compare dihedral angles and intermolecular interactions across studies. For example, the pyrazole ring’s conformation in 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde differs from related derivatives due to steric hindrance from the 4-chlorobenzyl group, as shown by XRD . Software like Mercury (CCDC) allows overlay analysis to identify conformational outliers .

What safety protocols are critical when handling bromo/chloro-pyrazole intermediates?

Basic

Use fume hoods to avoid inhalation of volatile intermediates (e.g., formaldehyde derivatives). PPE—nitrile gloves, goggles, and lab coats—is mandatory. Spills require immediate neutralization with sodium bicarbonate and disposal in halogenated waste containers .

How do substituent electronic effects influence pyrazole reactivity in cross-coupling reactions?

Advanced

Electron-withdrawing groups (e.g., Br, Cl) activate pyrazole rings toward electrophilic substitution but deactivate them in nucleophilic reactions. In Pd-catalyzed couplings, bromine at the 2-position enhances oxidative addition efficiency compared to chlorine, as observed in 3-bromo-5-chloropyrazole derivatives . Hammett constants (σ) can predict substituent effects on reaction rates .

What computational tools predict the biological activity of novel pyrazole analogs?

Advanced

Docking simulations (AutoDock Vina) against targets like carbonic anhydrase IX (PDB: 3IAI) or COX-2 (PDB: 5KIR) help prioritize synthesis. QSAR models using descriptors like logP and polar surface area correlate with membrane permeability, as seen in 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole .

How to troubleshoot low yields in pyrazole alkylation reactions?

Advanced

Alkylation failures often stem from steric hindrance. Switching from methyl iodide to bulkier alkylating agents (e.g., 2-bromoethyl) improves regioselectivity, as demonstrated in ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate synthesis . Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。